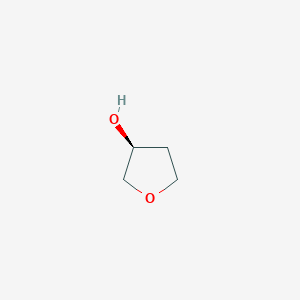

(S)-Tetrahydrofuran-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(3S)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893863 | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86087-23-2 | |

| Record name | (+)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrofuran, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-ol: Core Properties and Applications

(S)-Tetrahydrofuran-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry, particularly in the development of antiviral therapeutics. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules, most notably as a key intermediate in the production of HIV protease inhibitors such as Amprenavir. This technical guide provides a comprehensive overview of the fundamental properties of (S)-Tetrahydrofuran-3-ol, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug development.

Core Properties of (S)-Tetrahydrofuran-3-ol

The physical and chemical properties of (S)-Tetrahydrofuran-3-ol are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Identification and Chemical Structure

| Property | Value |

| Chemical Name | (S)-Tetrahydrofuran-3-ol |

| Synonyms | (S)-(+)-3-Hydroxytetrahydrofuran, (3S)-Tetrahydro-3-furanol |

| CAS Number | 86087-23-2[1][2][3][4] |

| Molecular Formula | C₄H₈O₂[1][3] |

| Molecular Weight | 88.11 g/mol [1][3] |

| SMILES | C1OC[C@H]1O |

| InChI Key | XDPCNPCKDGQBAN-BYPYZUCNSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 80 °C at 15 mmHg | [2][4] |

| Density | 1.103 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.45 | [2] |

| Specific Optical Rotation ([α]²⁰/D) | +17.5° (c = 2.4 in methanol) | [6][7] |

| Flash Point | 79 °C (closed cup) | [4] |

| Solubility | Soluble in water, ethanol, and methanol. | [6][8] |

Synthesis and Purification

The enantiomerically pure form of (S)-Tetrahydrofuran-3-ol is most commonly synthesized from readily available chiral precursors. A well-established and scalable method involves the reduction of L-malic acid followed by cyclization.

Experimental Protocol: Synthesis from L-Malic Acid

This protocol details a three-step synthesis of (S)-Tetrahydrofuran-3-ol starting from L-malic acid.

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 100g of L-malic acid to 300ml of methanol.

-

Cooling: Cool the mixture to -10°C to 0°C in an ice-salt bath.

-

Addition of Thionyl Chloride: Slowly add 120ml of thionyl chloride dropwise while maintaining the temperature below 0°C. The addition should take approximately 2 hours.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Then, heat the reaction mixture to 60-70°C and reflux for 1 hour.

-

Work-up: Cool the mixture and concentrate it under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Concentrate the neutralized solution and extract the product with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

-

Reaction Setup: In a flask, dissolve 32.4g of dimethyl L-malate in 100ml of ethanol. Add 5.92g of sodium borohydride (B1222165) and 17g of lithium chloride.

-

Reaction: Heat the mixture to reflux.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove solids. Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause the precipitation of inorganic salts. Filter again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol

-

Reaction Setup: To the crude (S)-1,2,4-butanetriol from the previous step, add 2g of p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to 180-220°C.

-

Purification: The product, (S)-Tetrahydrofuran-3-ol, is distilled directly from the reaction mixture under vacuum (87°C at 22 mmHg).

Purification and Analysis

-

Purification: The primary method for purifying (S)-Tetrahydrofuran-3-ol is vacuum distillation .

-

Analysis: The enantiomeric purity of (S)-Tetrahydrofuran-3-ol can be determined using chiral gas chromatography (GC) .

Role in Drug Development: HIV Protease Inhibitors

(S)-Tetrahydrofuran-3-ol is a crucial chiral building block in the synthesis of several HIV protease inhibitors, including Amprenavir.[4] HIV protease is an essential enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins into functional viral proteins, a necessary step for the maturation of infectious virions.

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the peptide substrates of the HIV protease. By binding to the active site of the enzyme, they competitively inhibit its function, thereby preventing the cleavage of the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.

Signaling Pathway: The HIV Life Cycle

The relevant "signaling pathway" in this context is the life cycle of the Human Immunodeficiency Virus (HIV). Protease inhibitors act at a late stage of this cycle.

Caption: The HIV life cycle and the point of intervention for protease inhibitors.

Experimental Workflow Visualization

The synthesis of (S)-Tetrahydrofuran-3-ol from L-malic acid can be visualized as a clear, multi-step workflow.

Caption: Workflow for the synthesis of (S)-Tetrahydrofuran-3-ol.

Conclusion

(S)-Tetrahydrofuran-3-ol is a fundamentally important chiral intermediate in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable component in the synthesis of complex pharmaceutical agents. A thorough understanding of its basic properties, coupled with robust and scalable synthetic and purification protocols, is essential for its effective utilization in drug discovery and development, particularly in the ongoing efforts to combat HIV/AIDS. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 2. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 6. Microbial synthesis of the energetic material precursor 1,2,4-butanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 8. How do protease inhibitors disrupt the life cycle of the HIV ... | Study Prep in Pearson+ [pearson.com]

(S)-Tetrahydrofuran-3-ol molecular weight and formula

(S)-Tetrahydrofuran-3-ol, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a chiral molecule significant in organic synthesis and pharmaceutical development.[1] It serves as a crucial intermediate in the production of various pharmaceuticals, including antiviral medications.[2][3]

Molecular Formula and Weight

The chemical properties of (S)-Tetrahydrofuran-3-ol are fundamental to its application in scientific research and drug development. Its molecular formula and weight are key identifiers for this compound.

| Property | Value |

| Molecular Formula | C4H8O2[1][4][5] |

| Molecular Weight | 88.11 g/mol [1][4][5] |

This colorless to yellowish liquid is a versatile building block due to its hydroxyl group, which enhances its reactivity.[1][2] It is utilized in the synthesis of enantiomerically pure drugs and has potential applications in the creation of biodegradable polymers.[1]

References

Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral building block (S)-Tetrahydrofuran-3-ol, a crucial intermediate in the manufacturing of various pharmaceuticals, starting from the readily available and inexpensive L-malic acid.[1][2][3] This document provides a comprehensive overview of the most common synthetic route, including detailed experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and experimental workflow. The presented methodologies are suitable for laboratory-scale synthesis and offer insights for potential industrial production.[3]

Synthetic Pathway Overview

The predominant and economically viable route for the synthesis of (S)-Tetrahydrofuran-3-ol from L-malic acid is a three-step process.[1][4] This pathway involves:

-

Esterification: The initial step is the protection of the carboxylic acid functionalities of L-malic acid through esterification, typically yielding a dimethyl or diethyl ester.[2][3]

-

Reduction: The resulting diester is then reduced to the corresponding chiral diol, (S)-1,2,4-butanetriol.[1][3]

-

Cyclization: The final step involves an acid-catalyzed intramolecular dehydration (cyclization) of the triol to afford the target molecule, (S)-Tetrahydrofuran-3-ol.[1][4]

This synthetic strategy is advantageous due to the low cost of the starting material and the relatively straightforward reaction conditions.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported experimental procedures, offering a comparative overview of reaction conditions, yields, and product purities.

Table 1: Esterification of L-Malic Acid

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl chloride | Methanol (B129727) | 0 to Room Temp, then 60-70 | 4, then 1 | 88.4 | 97.9 | [2] |

| Thionyl chloride | Ethanol | -10 to 0, then Room Temp, then 70-80 | 2, then 4, then 1 | 84.1 | 99.0 | [2] |

| Sulfuric acid | Methanol | 60-70 (reflux) | 10 | 85.2 | 98.9 | [2] |

| Thionyl chloride | Methanol | -10, then Room Temp, then reflux | 1.5, then 4, then 1 | 93 | Not specified | [3][5] |

Table 2: Reduction of Dimethyl L-Malate to (S)-1,2,4-Butanetriol

| Reducing Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium borohydride (B1222165) | Lithium chloride | Methanol | Reflux | 3+ | Not specified | [3][5] |

| Potassium borohydride | Lithium chloride | Methanol | Reflux | 3+ | Not specified | [5] |

| Sodium borohydride | - | tert-Butanol / Methanol | Not specified | Not specified | 90.0 | [6] |

| Sodium borohydride | - | Ethanol | 20 | 15 | Not specified | [6] |

Table 3: Cyclization of (S)-1,2,4-Butanetriol

| Catalyst | Temperature (°C) | Yield (%) | Optical Purity (%) | Reference |

| p-Toluenesulfonic acid | 180-220 | Not specified | 95.8 | [4] |

| p-Toluenesulfonic acid | High Temperature | Not specified | Not specified | [3][5] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for each key experimental step in the synthesis of (S)-Tetrahydrofuran-3-ol.

Step 1: Synthesis of Dimethyl L-Malate

Procedure based on CN1887880A: [3][5]

-

To a reaction flask containing 90 mL of methanol, cooled to -10 °C, add 30 g (0.224 mol) of L-malic acid.

-

Under stirring, slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Following the stirring period, heat the mixture to reflux for 1 hour to drive the reaction to completion.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

-

To the residue, add 125 mL of a 20% sodium carbonate solution to neutralize the mixture to a pH of 7.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.

Step 2: Synthesis of (S)-1,2,4-Butanetriol

Procedure based on CN1887880A: [3][5]

-

Dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol in a reaction flask.

-

To this solution, add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride.

-

Heat the mixture to reflux.

-

Every 20 minutes, add an additional 4.24 g (0.08 mol) of potassium borohydride. Repeat this addition a total of five times.

-

After the final addition, continue to reflux for 3 hours. Monitor the reaction by TLC until no starting material is observed.

-

Cool the reaction mixture and filter to remove the bulk of the solid precipitate.

-

Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause more solids to precipitate.

-

Filter the mixture again and concentrate the filtrate under reduced pressure.

-

The resulting solid-liquid mixture is diluted with 20 mL of ethyl acetate and 20 mL of ethanol, stirred, and filtered.

-

The filtrate is then concentrated under reduced pressure to yield (S)-1,2,4-butanetriol as a yellow, viscous liquid.

Step 3: Synthesis of (S)-Tetrahydrofuran-3-ol

-

In a distillation apparatus, place the crude (S)-1,2,4-butanetriol obtained from the previous step.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to a temperature between 180-220 °C.

-

The product, (S)-Tetrahydrofuran-3-ol, will distill as it is formed.

-

Collect the distillate and, if necessary, purify further by fractional distillation.

Visualizations

Synthetic Pathway

Caption: Synthetic route from L-Malic Acid to (S)-Tetrahydrofuran-3-ol.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 3. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 6. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]

Enantioselective Synthesis of (S)-Tetrahydrofuran-3-ol: A Technical Guide

(S)-Tetrahydrofuran-3-ol is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for HIV protease inhibitors like Amprenavir. Its stereochemically defined structure demands highly selective synthetic methods to ensure the efficacy and safety of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of the primary enantioselective strategies for the synthesis of (S)-Tetrahydrofuran-3-ol, tailored for researchers, scientists, and professionals in drug development. The guide details prominent chemical and biocatalytic routes, presenting quantitative data, comprehensive experimental protocols, and visual workflows to facilitate understanding and implementation.

Comparison of Key Synthetic Methodologies

The enantioselective synthesis of (S)-Tetrahydrofuran-3-ol can be broadly categorized into three main approaches: chemical synthesis from a chiral pool, asymmetric synthesis using chiral catalysts, and biocatalytic methods employing enzymes. Each strategy offers distinct advantages and challenges in terms of starting material availability, cost, scalability, and stereochemical control. The following tables summarize the quantitative data for the most effective methods.

| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Chemical Synthesis | L-Malic Acid | 1. SOCl₂/Methanol2. KBH₄/LiCl3. p-TsOH | ~39-43% (over 2 steps) | >95% | [1] |

| Asymmetric Synthesis | 2,3-Dihydrofuran | Chiral Boron Catalyst | 92% | 100% | |

| Biocatalytic (Reduction) | Dihydro-3(2H)-furanone | Alcohol Dehydrogenase (PED) | 74.7% | 90% | |

| Biocatalytic (Resolution) | Racemic 3-hydroxytetrahydrofuran | Lipase | ~50% (theoretical max) | >95% | [2] |

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the most significant and widely employed methods for synthesizing (S)-Tetrahydrofuran-3-ol.

Chemical Synthesis from L-Malic Acid

This classical approach utilizes the readily available and inexpensive chiral starting material, L-malic acid. The synthesis involves a three-step sequence: esterification, reduction to a triol, and subsequent acid-catalyzed cyclization.

Logical Workflow for Synthesis from L-Malic Acid

Caption: Workflow for the synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid.

Step 1: Synthesis of Dimethyl L-malate [1]

-

To a solution of 30 g (0.224 mol) of L-malic acid in 90 ml of methanol, cooled to -10°C, 39 ml (0.55 mol) of thionyl chloride is added dropwise over 1.5 hours.

-

The reaction mixture is stirred at room temperature for 4 hours, followed by refluxing for 1 hour.

-

The solvent is removed under reduced pressure.

-

A 20% aqueous solution of sodium carbonate (125 ml) is added to the residue to adjust the pH to 7.

-

The aqueous layer is extracted three times with 100 ml portions of ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield dimethyl L-malate as a colorless oil.

-

Yield: 33.68 g (93%).

Step 2: Synthesis of (S)-1,2,4-Butanetriol [1]

-

32.4 g (0.2 mol) of dimethyl L-malate is dissolved in 100 ml of methanol.

-

To this solution, 8.48 g (0.16 mol) of potassium borohydride (B1222165) and 17 g (0.4 mol) of lithium chloride are added, and the mixture is brought to reflux.

-

An additional 4.24 g (0.08 mol) of potassium borohydride is added every 20 minutes for a total of five additions.

-

The reaction is refluxed for an additional 3 hours until thin-layer chromatography indicates the absence of the starting material.

-

The reaction mixture is filtered to remove solids, and the filtrate's pH is adjusted to 3 with sulfuric acid.

-

Precipitated solids are removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is used directly in the next step.

Step 3: Synthesis of (S)-Tetrahydrofuran-3-ol [1]

-

To the crude (S)-1,2,4-butanetriol, 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate is added.

-

The mixture is heated to 200°C and subjected to vacuum distillation.

-

The fraction collected at 87°C / 22 mmHg is the desired product, (S)-Tetrahydrofuran-3-ol, as a yellow oily liquid.

-

Two-step yield: 39-43%.

Biocatalytic Asymmetric Reduction of Dihydro-3(2H)-furanone

This method employs an alcohol dehydrogenase (ADH) to stereoselectively reduce the prochiral ketone, dihydro-3(2H)-furanone, to the corresponding (S)-alcohol. This approach is advantageous due to its high selectivity and mild reaction conditions.

Mechanism of Alcohol Dehydrogenase (ADH) Catalyzed Reduction

References

An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-ol, also known as (S)-3-Hydroxytetrahydrofuran, is a chiral cyclic ether of significant interest in the pharmaceutical and chemical industries. Its utility as a key intermediate in the synthesis of various high-value molecules, including the anti-retroviral drugs amprenavir (B1666020) and fosamprenavir, necessitates a thorough understanding of its physical properties.[1][2] This technical guide provides a comprehensive overview of the core physical characteristics of (S)-Tetrahydrofuran-3-ol, complete with detailed experimental protocols for their determination and a visualization of a common synthetic pathway.

Core Physical Properties

The physical properties of (S)-Tetrahydrofuran-3-ol are crucial for its handling, purification, and use in synthetic applications. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [3][4] |

| Molecular Weight | 88.11 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [2][5] |

| Density | 1.103 g/mL at 25 °C | [2][4] |

| Boiling Point | 179 °C at 760 mmHg 80 °C at 15 mmHg | [1][2][4] |

| Refractive Index (n_D^20) | 1.45 | [2][4] |

| Optical Activity ([α]_D^20) | +17.5° (c = 2.4 in methanol) | [4][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [6][7] |

| Solubility | Soluble in water, methanol, and chloroform.[2][8] Miscible with water.[8] | [2][8] |

| pKa | 14.49 ± 0.20 (Predicted) | [2] |

| LogP | -0.784 at 22°C and pH 6.8 | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of (S)-Tetrahydrofuran-3-ol.

Determination of Boiling Point under Reduced Pressure

The boiling point of (S)-Tetrahydrofuran-3-ol is often reported under reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Vacuum pump

-

Manometer

-

Condenser

-

Receiving flask

Procedure:

-

A small amount of (S)-Tetrahydrofuran-3-ol is placed in the round-bottom flask along with a boiling chip.

-

A capillary tube, sealed at one end, is placed in the liquid with the open end down.

-

The apparatus is assembled for simple distillation, and a vacuum is applied to the system.

-

The pressure is allowed to stabilize and is recorded from the manometer.

-

The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is slowly discontinued. The point at which bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point at the recorded pressure.[9][10]

-

The Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures.[11]

Measurement of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.[12][13]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is calibrated by weighing it with the water of a known density at that temperature.

-

The pycnometer is then emptied, dried, and filled with (S)-Tetrahydrofuran-3-ol.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium D line)

-

Dropper

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[3][14]

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A constant temperature is maintained by circulating water from a water bath through the refractometer.

-

A few drops of (S)-Tetrahydrofuran-3-ol are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.[15][16]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

A small, measured amount of (S)-Tetrahydrofuran-3-ol (e.g., 50 mg or 50 µL) is placed into a series of test tubes.

-

A specific volume of a solvent (e.g., 1 mL of water, methanol, chloroform, hexane) is added to each test tube.

-

The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and visually inspected for homogeneity. The substance is considered soluble if a clear, single-phase solution is formed.

-

For quantitative solubility, a saturated solution is prepared, and the concentration of the solute in the supernatant is determined analytically (e.g., by GC or HPLC).[7][8]

Synthetic Pathway Visualization

(S)-3-Hydroxytetrahydrofuran can be synthesized from L-malic acid through a multi-step process involving esterification, reduction, and cyclization.[1][4][6] The following diagram illustrates this synthetic workflow.

Caption: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid.

References

- 1. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 2. quora.com [quora.com]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. mt.com [mt.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. scribd.com [scribd.com]

- 16. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Solubility of (S)-Tetrahydrofuran-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-Tetrahydrofuran-3-ol

(S)-Tetrahydrofuran-3-ol, also known as (S)-3-hydroxytetrahydrofuran, is a chiral cyclic ether with a secondary alcohol functional group. Its polarity and capacity for hydrogen bonding significantly influence its solubility profile. The molecule's structure, featuring both a polar hydroxyl group and a less polar ether linkage within a cyclic hydrocarbon framework, allows for a degree of solubility in a range of organic solvents.

Qualitative Solubility Profile

(S)-Tetrahydrofuran-3-ol is known to be soluble in polar organic solvents. This is attributed to the dominant effect of the hydroxyl group, which can engage in hydrogen bonding with polar solvent molecules. Conversely, its solubility is considerably lower in non-polar solvents where such interactions are not favored.

General Solubility Observations:

-

High Solubility: In polar protic solvents like methanol (B129727) and ethanol, (S)-Tetrahydrofuran-3-ol is expected to be highly soluble due to strong hydrogen bonding interactions. It is also soluble in polar aprotic solvents.

-

Slight Solubility: There is an indication of slight solubility in solvents of intermediate polarity such as chloroform.[1]

-

Low Solubility: In non-polar solvents like hexane (B92381) or benzene, the solubility is expected to be limited.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for (S)-Tetrahydrofuran-3-ol in a broad spectrum of organic solvents. The absence of this data necessitates experimental determination to meet the specific requirements of a given research or development project. The following sections provide detailed methodologies for obtaining these crucial values.

Table 1: Quantitative Solubility of (S)-Tetrahydrofuran-3-ol in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Polar Protic | Methanol | High | Data to be determined |

| Ethanol | High | Data to be determined | |

| Isopropanol | High | Data to be determined | |

| Polar Aprotic | Acetone | Moderate to High | Data to be determined |

| Ethyl Acetate | Moderate | Data to be determined | |

| Dichloromethane | Moderate | Data to be determined | |

| Non-Polar | Toluene | Low | Data to be determined |

| Hexane | Low | Data to be determined |

Note: This table is intended to be populated with data obtained through the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials:

-

(S)-Tetrahydrofuran-3-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation: Add an excess amount of (S)-Tetrahydrofuran-3-ol to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow for phase separation. If separation is slow, centrifugation at a constant temperature can be employed.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute microdroplets.

-

Quantification: Accurately determine the concentration of (S)-Tetrahydrofuran-3-ol in the filtered saturated solution using a pre-calibrated analytical method. Gas Chromatography (GC) is a suitable technique for this purpose.

Quantitative Analysis by Gas Chromatography (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., a polar phase column like a wax column).

Calibration:

-

Prepare a series of standard solutions of (S)-Tetrahydrofuran-3-ol of known concentrations in the solvent of interest.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of (S)-Tetrahydrofuran-3-ol.

Sample Analysis:

-

Inject a known volume of the filtered saturated solution into the GC under the same conditions as the standards.

-

Record the peak area for (S)-Tetrahydrofuran-3-ol.

-

Determine the concentration of (S)-Tetrahydrofuran-3-ol in the sample by using the calibration curve.

Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of (S)-Tetrahydrofuran-3-ol.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for (S)-Tetrahydrofuran-3-ol in organic solvents is not widely published, its qualitative behavior points to high solubility in polar solvents and limited solubility in non-polar media. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method followed by GC analysis, provide a reliable framework for their determination. This information is essential for the effective use of (S)-Tetrahydrofuran-3-ol in research and development, particularly within the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Spectral Analysis of (S)-Tetrahydrofuran-3-ol

This guide provides an in-depth analysis of the spectral data for (S)-Tetrahydrofuran-3-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic properties.

Spectroscopic Data Summary

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-Tetrahydrofuran-3-ol.

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.[4]

¹H NMR Spectral Data

-

Solvent: Chloroform-d (B32938) (CDCl₃)

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.457 | m | H-3 (CH-OH) | |

| 4.04 | m | H-5 (O-CH₂) | |

| 3.948 | m | H-2 or H-5 (O-CH₂) | |

| 3.824 | m | H-2 or H-5 (O-CH₂) | |

| 3.769 | m | H-2 (O-CH₂) | |

| 3.712 | m | H-2 (O-CH₂) | |

| 2.053 | m | H-4 (CH₂) | |

| 1.896 | m | H-4 (CH₂) | |

| Variable | br s | -OH |

Data sourced from ChemicalBook and assigned based on typical chemical shifts for similar structures.[5][6] Note: The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 71.0 | C-3 (CH-OH) |

| 67.5 | C-2 (O-CH₂) |

| 66.8 | C-5 (O-CH₂) |

| 34.5 | C-4 (CH₂) |

Data sourced from ChemicalBook.[5][7]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1080 | Strong | C-O stretch (ether) |

| 1050 | Strong | C-O stretch (sec-alcohol) |

Data represents typical values for alcohols and ethers and is consistent with the data available for (S)-(+)-3-Hydroxytetrahydrofuran.[10][11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13]

-

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 88 | 10.6 | [M]⁺ (Molecular Ion) |

| 58 | 82.2 | [C₃H₆O]⁺ |

| 57 | 100.0 | [C₃H₅O]⁺ (Base Peak) |

| 45 | 5.1 | [C₂H₅O]⁺ |

| 43 | 19.6 | [C₂H₃O]⁺ |

| 31 | 40.6 | [CH₃O]⁺ |

Data sourced from the NIST WebBook for 3-Hydroxytetrahydrofuran and ChemicalBook for the (S)-enantiomer.[5][14]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

-

Sample Preparation: A small amount of (S)-Tetrahydrofuran-3-ol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Instrumentation: The NMR tube is placed into the NMR spectrometer.[4]

-

Data Acquisition: The sample is irradiated with radiofrequency pulses in a strong magnetic field. The instrument detects the emitted radiation from the nuclei as they relax.[15]

-

Processing: The raw data is processed using a Fourier transform to generate the NMR spectrum.

-

Sample Preparation: A thin film of liquid (S)-Tetrahydrofuran-3-ol is placed between two salt plates (e.g., NaCl or KBr).[16]

-

Instrumentation: The salt plates are placed in the sample holder of an FTIR spectrometer.[17]

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the instrument measures the absorbance at each frequency.

-

Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (Electron Ionization), causing them to lose an electron and form a molecular ion. Fragmentation of the molecular ion also occurs.[12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.[18]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like (S)-Tetrahydrofuran-3-ol.

Caption: Workflow for Spectroscopic Analysis of (S)-Tetrahydrofuran-3-ol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. (S)-(+)-3-Hydroxytetrahydrofuran | 86087-23-2 [chemicalbook.com]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR spectrum [chemicalbook.com]

- 6. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR [m.chemicalbook.com]

- 7. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 13C NMR [m.chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Experimental Design [web.mit.edu]

- 10. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) IR Spectrum [m.chemicalbook.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. fiveable.me [fiveable.me]

- 14. 3-Furanol, tetrahydro- [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (S)-Tetrahydrofuran-3-ol for Researchers and Drug Development Professionals

(S)-Tetrahydrofuran-3-ol , a chiral cyclic ether, is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry makes it an indispensable intermediate in the development of targeted therapeutics, particularly in the field of antiviral and anticancer treatments. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in drug development, complete with experimental insights.

Commercial Availability and Specifications

A number of chemical suppliers offer (S)-Tetrahydrofuran-3-ol, with purities suitable for research and development as well as commercial production. The table below summarizes the offerings from several prominent suppliers. Researchers should note that specifications can vary, and it is always recommended to request a certificate of analysis for lot-specific data.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| MedchemExpress | (S)-Tetrahydrofuran-3-ol, (+)-3-Hydroxytetrahydrofuran | 86087-23-2 | 99.94%[1][2] | 25 g, 50 g, Bulk |

| Thermo Fisher Scientific | (S)-(+)-3-Hydroxytetrahydrofuran | 86087-23-2 | 98%[3] | - |

| Tokyo Chemical Industry (TCI) | (S)-3-Hydroxytetrahydrofuran | 86087-23-2 | >98.0% (GC) | 5g, 25g |

| LookChem | (S)-(+)-3-Hydroxytetrahydrofuran | 84976-47-6 | - | Grams to Metric Tons[4] |

| ECHEMI | (S)-(+)-3-Hydroxytetrahydrofuran | 86087-23-2 | 99%, 99.5%[5] | Kilograms[5] |

| NINGBO INNO PHARMCHEM | (S)-3-Hydroxytetrahydrofuran | 86087-23-2 | ≥99.0%[6] | - |

Physicochemical Properties

Understanding the physical and chemical properties of (S)-Tetrahydrofuran-3-ol is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C4H8O2 | [1][7] |

| Molecular Weight | 88.11 g/mol | [1][8] |

| Appearance | Colorless to light yellow liquid | [2][9] |

| Boiling Point | 179 °C (at 760 mmHg); 88-89 °C (at 17 mmHg) | [7] |

| Density | 1.103 g/mL at 25°C | [4] |

| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Applications in Drug Development

(S)-Tetrahydrofuran-3-ol is a key chiral intermediate in the synthesis of several important drugs. Its tetrahydrofuran (B95107) ring is a structural motif present in numerous biologically active molecules.[10]

One of the most notable applications is in the production of HIV protease inhibitors.[1] It is a crucial precursor for drugs such as Amprenavir and its prodrug Fosamprenavir , which are used in the treatment of HIV/AIDS.[7] The specific (S)-configuration of the hydroxyl group is essential for the desired pharmacological activity.

Furthermore, this compound is utilized in the synthesis of other therapeutic agents, including:

-

Empagliflozin , a drug used to treat type 2 diabetes.[6]

-

Ticardipine , an antiarrhythmic drug.[9]

-

Enronavir , an anti-AIDS drug.[9]

The introduction of the (S)-tetrahydrofuran-3-ol moiety can also enhance the herbicidal activity and selectivity of diphenyl ether herbicides.[9]

Synthetic Pathways

Several synthetic routes to (S)-Tetrahydrofuran-3-ol have been developed, often starting from readily available chiral precursors. A common and industrially viable method involves the use of L-malic acid.

The following diagram illustrates a typical synthetic workflow starting from L-malic acid:

Caption: A common synthetic route to (S)-Tetrahydrofuran-3-ol from L-malic acid.

This process typically involves the esterification of the carboxylic acids in L-malic acid, followed by reduction to the corresponding triol, and subsequent acid-catalyzed cyclization to yield the final product.[11]

Role as a Building Block: Synthesis of Amprenavir

The significance of (S)-Tetrahydrofuran-3-ol as a chiral building block is exemplified in the synthesis of Amprenavir. The tetrahydrofuran moiety is incorporated into the final drug structure, and its stereochemistry is crucial for the drug's ability to bind to the HIV protease active site.

The diagram below outlines the logical relationship of (S)-Tetrahydrofuran-3-ol in the synthesis of Amprenavir.

Caption: Logical flow showing (S)-Tetrahydrofuran-3-ol as a key building block for Amprenavir.

Experimental Protocols

Detailed experimental procedures are often proprietary to commercial manufacturers. However, the scientific literature and patents provide valuable insights into the synthesis of (S)-Tetrahydrofuran-3-ol.

Example Protocol: Synthesis from L-Malic Acid

The following is a generalized procedure based on published methods:[11]

-

Esterification: L-Malic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux to form the corresponding dialkyl malate (B86768). The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion. The excess alcohol is removed under reduced pressure.

-

Reduction: The crude dialkyl malate is dissolved in a suitable solvent (e.g., THF) and slowly added to a suspension of a reducing agent (e.g., sodium borohydride) at a controlled temperature. After the reaction is complete, the mixture is quenched, and the product, (S)-1,2,4-butanetriol, is extracted.

-

Cyclization: The purified (S)-1,2,4-butanetriol is heated with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) to effect intramolecular dehydration and cyclization. The product, (S)-Tetrahydrofuran-3-ol, is then purified by distillation.

Key Reaction Parameters from a Patented Process

A Chinese patent (CN102477019A) describes a multi-step synthesis starting from S-4-chloro-3-hydroxybutyric acid ethyl ester.[12] The final deprotection step to yield (S)-Tetrahydrofuran-3-ol is summarized below:

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| S-3-methoxyl group THF | Sodium thioalcohol | DMF | 150 °C | 15 hours | 45% |

This information highlights that various synthetic strategies exist, and the choice of method will depend on factors such as starting material availability, cost, and desired scale.

Conclusion

(S)-Tetrahydrofuran-3-ol is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its commercial availability from multiple suppliers with high purity makes it accessible for both research and large-scale production. A thorough understanding of its chemical properties, synthetic routes, and applications is crucial for chemists and researchers involved in drug discovery and development. The continued importance of this building block in the synthesis of life-saving medicines underscores its role in modern medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. (S)-(+)-3-Hydroxytetrahydrofuran, 98% | Fisher Scientific [fishersci.ca]

- 4. CAS No.84976-47-6,(S)-(+)-3-HYDROXYTETRAHYDROFURAN Suppliers [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 12. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

The Pivotal Role of (S)-Tetrahydrofuran-3-ol in Modern Drug Development: A Technical Review

(S)-Tetrahydrofuran-3-ol, a chiral cyclic ether, has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals. Its unique stereochemistry and versatile reactivity make it an indispensable intermediate in the development of treatments for some of the world's most challenging diseases, including HIV/AIDS, cancer, and type 2 diabetes. This technical guide provides an in-depth review of the applications of (S)-Tetrahydrofuran-3-ol, offering detailed experimental protocols, quantitative biological data for key derivative drugs, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Synthesis

(S)-Tetrahydrofuran-3-ol serves as a key chiral precursor in the synthesis of several blockbuster drugs. Its incorporation into the final molecular structure is often crucial for the drug's efficacy and selectivity. Notable examples include:

-

Amprenavir (B1666020): An HIV-1 protease inhibitor, where the (S)-tetrahydrofuranyl moiety plays a significant role in binding to the enzyme's active site.

-

Afatinib (B358): A potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used in the treatment of non-small cell lung cancer.

-

Empagliflozin (B1684318): A selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.

Quantitative Biological Data of Key Drugs

The following table summarizes the key in vitro biological activity data for drugs synthesized using (S)-Tetrahydrofuran-3-ol. This data highlights the high potency of these compounds against their respective targets.

| Drug Name | Target | Measurement Type | Value | Reference |

| Amprenavir | HIV-1 Protease | K_i | 0.6 nM | [1] |

| Amprenavir | Wild-type HIV isolates | IC_50 | 14.6 ± 12.5 ng/mL | [1] |

| Afatinib | EGFR | IC_50 | 0.5 nM | [2] |

| Afatinib | EGFR (uncommon mutations) | IC_50 | < 100 nM | [3][4] |

| Empagliflozin | Human SGLT2 | IC_50 | 3.1 nM | [5][6][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-Tetrahydrofuran-3-ol and its subsequent incorporation into the aforementioned pharmaceuticals, based on published literature and patent filings.

Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid

This common synthetic route involves a three-step process starting from the readily available and inexpensive chiral precursor, L-malic acid.[8]

Step 1: Esterification of L-Malic Acid

-

To a three-necked flask, add L-malic acid (100g) and methanol (B129727) (300ml).

-

Cool the mixture to between -10°C and 0°C.

-

Slowly add thionyl chloride (120ml) dropwise over 2 hours while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Heat the mixture to 60-70°C and reflux for 1 hour.

-

Cool the reaction and concentrate under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

-

Concentrate the mixture and add water.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the organic phase, dry it, and concentrate to yield dimethyl L-malate as a colorless liquid (Yield: 88.4%, Purity: 97.9%).[8]

Step 2: Reduction of Dimethyl L-Malate

-

Dissolve dimethyl L-malate (32.4g, 0.2mol) in methanol (100ml).

-

Add potassium borohydride (B1222165) (8.48g, 0.16mol) and lithium chloride (17g, 0.4mol) and heat to reflux.

-

Add potassium borohydride (4.24g, 0.08mol) every 20 minutes for a total of 5 additions.

-

Continue to reflux for 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.

-

Filter to remove the bulk of the solids.

-

Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause more solids to precipitate.

-

Filter again and concentrate the filtrate under reduced pressure.

-

Dilute the resulting solid-liquid mixture with ethyl acetate (20ml) and ethanol (B145695) (20ml), stir, and filter.

-

Concentrate the filtrate to yield (S)-1,2,4-butanetriol as a yellow viscous liquid.[9][10]

Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol

-

To the crude (S)-1,2,4-butanetriol from the previous step, add p-toluenesulfonic acid (PTSA).

-

Heat the mixture to 180-220°C to effect cyclization.

-

Purify the product by distillation to obtain (S)-Tetrahydrofuran-3-ol.

Synthesis of an Amprenavir Intermediate using (S)-Tetrahydrofuran-3-ol

The synthesis of Amprenavir involves the condensation of a core amine with an activated form of (S)-Tetrahydrofuran-3-ol.[11]

-

To a solution of (S)-3-hydroxytetrahydrofuran (0.2 g, 2.3 mmol) in dry acetonitrile (B52724) (7 mL), add dry triethylamine (B128534) (0.9 mL, 6.8 mmol) followed by N,N'-disuccinimidyl carbonate (0.9 g, 3.4 mmol) at room temperature.

-

Stir the mixture for 4 hours.

-

Pour the reaction mixture into ethyl acetate (15 mL).

-

Wash the ethyl acetate layer with a saturated aqueous NaHCO_3 solution (5 mL) and dry over anhydrous Na_2SO_4.

-

Concentrate the organic extract under reduced pressure to give the crude activated intermediate, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.

-

This intermediate is then reacted with the appropriate amine precursor to form Amprenavir.

Synthesis of an Afatinib Intermediate using (S)-Tetrahydrofuran-3-ol

The synthesis of Afatinib involves the nucleophilic aromatic substitution of a fluoro-quinazoline derivative with (S)-Tetrahydrofuran-3-ol.[2][12]

-

To a mixture of 60% NaH (5.0 g, 0.1257 mol) in anhydrous THF (300 mL), add (S)-tetrahydrofuran-3-ol (8.5 g, 0.0964 mol) dropwise at room temperature.

-

Stir the mixture at room temperature for 1 hour.

-

Add 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Concentrate the solution under reduced pressure.

-

Pour the residue into water with stirring to precipitate the product.

-

Filter the mixture, wash the solid with ice-water and ethanol, and dry to afford (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine as a yellow solid (Yield: 98.5%).[2]

Synthesis of an Empagliflozin Intermediate using (S)-Tetrahydrofuran-3-ol

The synthesis of an Empagliflozin intermediate involves the reaction of (S)-Tetrahydrofuran-3-ol with a fluorinated aromatic compound.[13]

-

Prepare a mixture of a suitable fluorinated benzophenone (B1666685) precursor (100 g, 0.32 mole) and (S)-tetrahydrofuran-3-ol (31.5 g, 0.351 mole) in tetrahydrofuran (B95107) (260 mL).

-

Slowly add a solution of potassium tert-butoxide (53.6 g, 0.477 mole) in tetrahydrofuran (450 mL) over 90 minutes at 2-6°C.

-

Maintain the reaction temperature at 7-10°C until the reaction is complete.

-

Quench the reaction by adding precooled water (285 mL).

-

Extract the reaction mixture with methyl tert-butyl ether.

-

Further processing of the extract yields the desired intermediate.

Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways targeted by these drugs and the synthetic workflows for their creation.

Caption: Mechanism of HIV Protease Inhibition by Amprenavir.

Caption: EGFR Signaling Pathway Inhibition by Afatinib.

Caption: Mechanism of SGLT2 Inhibition by Empagliflozin.

Caption: Synthesis Workflow for (S)-Tetrahydrofuran-3-ol.

Conclusion

(S)-Tetrahydrofuran-3-ol is a cornerstone chiral building block in modern medicinal chemistry. Its applications in the synthesis of high-impact drugs for HIV, cancer, and diabetes underscore its importance. The synthetic routes, while established, often require careful control of stereochemistry and reaction conditions. The continued exploration of new synthetic methodologies and applications for this versatile intermediate will undoubtedly lead to the development of novel and improved therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing both the foundational knowledge and the detailed practical information necessary to leverage the full potential of (S)-Tetrahydrofuran-3-ol.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. onclive.com [onclive.com]

- 4. youtube.com [youtube.com]

- 5. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 9. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 10. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 11. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]

- 12. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 13. US9902751B2 - Process for the preparation of empagliflozin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of (S)-Tetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Tetrahydrofuran-3-ol (CAS No. 86087-23-2), a key chiral intermediate in the synthesis of various pharmaceuticals, notably HIV protease inhibitors.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

(S)-Tetrahydrofuran-3-ol is a colorless to pale yellow, combustible liquid.[2][4] Its properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₄H₈O₂ | [5][6] |

| Molecular Weight | 88.11 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Boiling Point | 179 °C (354 °F); 80-89 °C at 15-17 mmHg | [4][7] |

| Density | 1.103 g/mL at 25 °C | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.45 | [4] |

| Optical Activity | [α]20/D +17.5°, c = 2.4 in methanol | [4] |

Safety and Hazard Information

(S)-Tetrahydrofuran-3-ol is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications and associated hazard statements are crucial for understanding its potential risks.

GHS Classification and Statements

| Classification | Hazard Statement Code | Description | References |

| Skin Irritation | H315 | Causes skin irritation | [4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5][6] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4][5][6] |

| Combustible Liquid | H227 | Combustible liquid | [2] |

Hazard Pictograms and Signal Word

Pictogram:

(GHS07: Exclamation mark)

Experimental Protocols: Safe Handling and Use

The following protocols outline the necessary precautions and procedures for safely handling (S)-Tetrahydrofuran-3-ol in a laboratory setting. These are general guidelines and should be adapted to specific experimental contexts in conjunction with a thorough risk assessment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[1][6]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1][8]

-

Respiratory Protection: For operations that may generate vapors or mists, use a NIOSH-approved respirator with appropriate cartridges.[6]

Engineering Controls

-

Ventilation: Always handle (S)-Tetrahydrofuran-3-ol in a certified chemical fume hood to prevent the buildup of flammable and irritant vapors.[8][9]

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources.[8][9] Use explosion-proof equipment where necessary.[1]

-

Static Discharge: Take measures to prevent the buildup of electrostatic charge, especially during transfers of large volumes.[1][7]

Storage and Transport

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][8] Containers should be kept upright to prevent leakage.[1]

-

Transport: When moving the chemical, use secondary containment, such as a bottle carrier, to prevent spills.[8]

Spill and Emergency Procedures

-

Small Spills (<1 L):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, confine the spill using an absorbent material or spill kit.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the area thoroughly.

-

-

Large Spills (>1 L):

-

Evacuate the area immediately.

-

Contact your institution's emergency response team (e.g., EH&S).[1]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[8]

-

Example Experimental Use: Synthesis of a Pharmaceutical Intermediate

(S)-Tetrahydrofuran-3-ol is a crucial precursor for HIV protease inhibitors like Darunavir.[10] The following is a representative (not exhaustive) procedure illustrating its use in a reaction.

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: Charge the flask with the solvent (e.g., acetonitrile) and other reactants as specified by the synthesis protocol.

-

Handling (S)-Tetrahydrofuran-3-ol: Using a clean syringe or dropping funnel, slowly add the required amount of (S)-Tetrahydrofuran-3-ol to the reaction mixture at the specified temperature (e.g., 0 °C).

-

Reaction Monitoring: Allow the reaction to proceed for the designated time, monitoring its progress by appropriate analytical techniques (e.g., TLC, LC-MS).

-

Workup: Upon completion, quench the reaction as per the protocol (e.g., with an aqueous solution). Extract the product using a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[11]

-

Purification: Purify the crude product using techniques such as column chromatography.

-

Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical flows for handling (S)-Tetrahydrofuran-3-ol and its role in synthesis.

Caption: General laboratory workflow for handling (S)-Tetrahydrofuran-3-ol.

Caption: Role of (S)-Tetrahydrofuran-3-ol in HIV protease inhibitor synthesis.[10]

References

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. wcu.edu [wcu.edu]

- 5. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

Use of (S)-Tetrahydrofuran-3-ol in chiral synthesis

An essential chiral building block, (S)-Tetrahydrofuran-3-ol, serves as a critical intermediate in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its defined stereochemistry is pivotal for achieving the desired therapeutic effects and safety profiles in a range of drugs, including antiviral and anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (S)-Tetrahydrofuran-3-ol in chiral synthesis.

Application Notes

(S)-Tetrahydrofuran-3-ol, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a colorless to pale yellow liquid valued for its specific spatial arrangement of the hydroxyl group.[1][2] This precise chirality makes it an indispensable synthon for creating complex molecules with high enantiomeric purity.[1] It is widely incorporated into the structures of various drugs, often as a key chiral fragment that interacts with biological targets.[2]

Key Therapeutic Areas and Associated Drugs:

-

Antiviral (HIV/AIDS): (S)-Tetrahydrofuran-3-ol is a crucial intermediate in the synthesis of HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir.[3][4][5] The tetrahydrofuran (B95107) moiety is integral to the carbamate (B1207046) portion of the Amprenavir molecule.[5]

-

Anticancer: It is used in the synthesis of Afatinib, a medication for treating non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.[2][6]

-

Antidiabetic: The compound is a building block for Empagliflozin, a drug used to manage type 2 diabetes.[1]

-

Hepatitis C: While not explicitly detailed in all synthesis routes, chiral tetrahydrofuran derivatives are common in complex antiviral agents, and its use has been noted in the context of intermediates for drugs like Boceprevir.[7][8]

The synthesis of (S)-Tetrahydrofuran-3-ol itself can be achieved through various methods, including the reduction of derivatives of L-malic acid or the asymmetric reduction of dihydrofuran, ensuring a high degree of optical purity.[2][3][9][10] Processes have been developed that yield the compound with excellent enantiomeric excess (ee), which is critical for its application in pharmaceutical synthesis.[2]

Quantitative Data Summary

The quality and efficiency of synthetic routes involving (S)-Tetrahydrofuran-3-ol are paramount. The following tables summarize key quantitative data related to its synthesis and application.

Table 1: Synthesis and Quality of (S)-Tetrahydrofuran-3-ol

| Starting Material | Synthetic Method | Yield | Enantiomeric Excess (ee) / Optical Purity | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofuran | Asymmetric borohydride (B1222165) reduction | 92% | 100% | [2] |

| L-Malic Acid | Esterification-reduction-cyclodehydration | - | 95.8% | [3] |

| L-Malic Acid | Esterification to Dimethyl L-malate | 85.2% | - |[9] |

Table 2: Pharmaceutical Applications of (S)-Tetrahydrofuran-3-ol

| Drug Name | Therapeutic Area | Role of (S)-Tetrahydrofuran-3-ol | Reference |

|---|---|---|---|

| Amprenavir | HIV Protease Inhibitor | Forms the (3S)-oxolan-3-yl carbamate group | [3][5][6] |

| Afatinib | Anticancer (NSCLC) | Key intermediate | [2][6] |

| Empagliflozin | Antidiabetic | Chiral building block | [1] |

| Ticardipine | Antiarrhythmic | Intermediate |[2] |

Experimental Protocols

The following are representative protocols for the synthesis of (S)-Tetrahydrofuran-3-ol and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid

This protocol is based on a three-step process involving esterification, reduction, and cyclization.[9][10]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

-

In a three-necked flask, add L-malic acid (100g) and methanol (B129727) (650ml).

-

While stirring, add sulfuric acid (1ml) as a catalyst.

-

Heat the mixture to reflux (60-70 °C) and maintain for 10 hours.

-

After cooling, neutralize the mixture by dropwise addition of a saturated sodium bicarbonate aqueous solution until the pH is 7-8.

-

Concentrate the mixture to remove methanol.

-

Add water and extract the product into ethyl acetate.

-

Wash the organic phase with water, dry over an anhydrous agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain Dimethyl L-malate as a colorless liquid.[9]

Step 2: Reduction to (S)-1,2,4-Butanetriol

-

Dissolve the Dimethyl L-malate from Step 1 in a suitable lower alcohol solvent (e.g., ethanol).

-

Use a sodium borohydride/LiCl reduction system to reduce the ester groups to alcohols. This avoids the use of more hazardous reagents like lithium aluminum hydride.[10]

-

Monitor the reaction to completion using an appropriate technique (e.g., TLC).

-

After the reaction, filter to remove solid by-products. Acidify the filtrate to precipitate inorganic salts.

-

Concentrate the filtrate to obtain crude (S)-1,2,4-Butanetriol.[10]

Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol

-

To the crude (S)-1,2,4-Butanetriol from Step 2, add a catalytic amount of p-toluenesulfonic acid (PTSA).[3][10]

-

Heat the mixture to a high temperature (180-220 °C) to induce intramolecular cyclization (dehydration).[3][10]

-

Purify the resulting (S)-Tetrahydrofuran-3-ol by vacuum distillation.[10]

Protocol 2: Representative Synthesis of an N-substituted Carbamate using (S)-Tetrahydrofuran-3-ol (Amprenavir Moiety Formation)

This generalized protocol illustrates the formation of the carbamate linkage found in Amprenavir, where (S)-Tetrahydrofuran-3-ol is coupled with the amine-containing backbone of the drug.

-

Activation of the Amine Backbone: The core amine intermediate of the drug (e.g., (2R,3S)-3-amino-1-(N-isobutyl-4-aminobenzenesulfonamido)-4-phenylbutan-2-ol for Amprenavir) is typically reacted with an agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a reactive intermediate such as an isocyanate or an activated carbamate. This step is performed under anhydrous conditions in an inert solvent (e.g., dichloromethane, THF) at low temperatures.

-

Coupling Reaction: To the solution containing the activated amine backbone, add (S)-Tetrahydrofuran-3-ol (1.0-1.2 equivalents) dissolved in the same anhydrous solvent.

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to facilitate the reaction.

-

Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt like magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the final carbamate product.

Visualizations

The following diagrams illustrate the workflow and chemical pathways involving (S)-Tetrahydrofuran-3-ol.